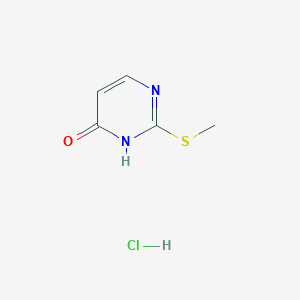
2-(Methylsulfanyl)-3,4-dihydropyrimidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfanyl)-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the methylsulfanyl group and the dihydropyrimidinone core makes it a versatile molecule for various chemical transformations and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-3,4-dihydropyrimidin-4-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dihydropyrimidinone ring. The methylsulfanyl group can be introduced either before or after the cyclization step, depending on the desired synthetic route.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfanyl)-3,4-dihydropyrimidin-4-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone ring can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the dihydropyrimidinone ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under controlled conditions to introduce various substituents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted dihydropyrimidinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Methylsulfanyl)-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfanyl)-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the target enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)-3,4-dihydropyrimidin-2-one hydrochloride
- 2-(Ethylsulfanyl)-3,4-dihydropyrimidin-4-one hydrochloride
- 2-(Methylsulfanyl)-4,5-dihydropyrimidin-4-one hydrochloride
Uniqueness
2-(Methylsulfanyl)-3,4-dihydropyrimidin-4-one hydrochloride is unique due to the specific positioning of the methylsulfanyl group and the dihydropyrimidinone core. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the methylsulfanyl group enhances its ability to interact with biological targets and undergo specific chemical transformations, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H7ClN2OS |
|---|---|
Poids moléculaire |
178.64 g/mol |
Nom IUPAC |
2-methylsulfanyl-1H-pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C5H6N2OS.ClH/c1-9-5-6-3-2-4(8)7-5;/h2-3H,1H3,(H,6,7,8);1H |
Clé InChI |
CZXLVUBFRBZIOJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=CC(=O)N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B13235168.png)
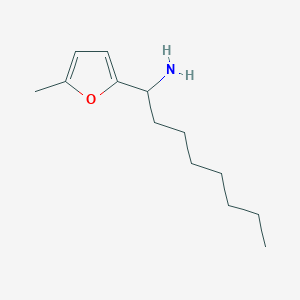
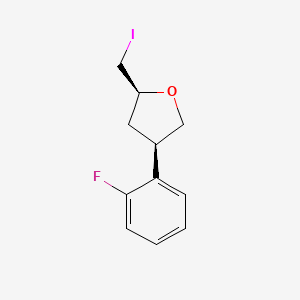


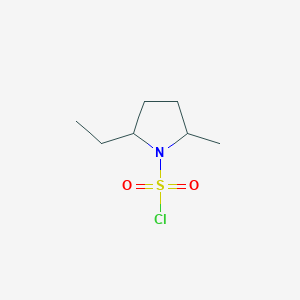

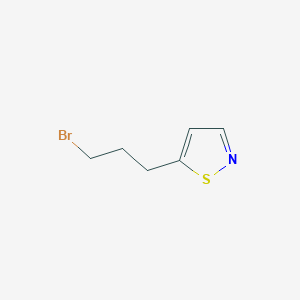
![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboximidamide](/img/structure/B13235221.png)

![Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13235239.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13235241.png)
![2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13235250.png)
![Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13235253.png)
